molecular formula C12H8N4O2 B11869579 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine CAS No. 89075-46-7

2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine

Cat. No.: B11869579
CAS No.: 89075-46-7
M. Wt: 240.22 g/mol
InChI Key: GYZSMDFIKSQQNB-UHFFFAOYSA-N
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Description

2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that features an imidazo[4,5-c]pyridine core substituted with a 3-nitrophenyl group. This compound is part of a broader class of imidazopyridines, which are known for their diverse pharmacological and biological activities. The imidazo[4,5-c]pyridine scaffold is particularly significant in medicinal chemistry due to its presence in various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of 3-nitrobenzaldehyde with 2-aminopyridine under acidic conditions to form an intermediate Schiff base. This intermediate is then cyclized using a suitable cyclizing agent, such as polyphosphoric acid, to yield the desired imidazo[4,5-c]pyridine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and reagents is also tailored to ensure environmental compliance and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium on carbon.

    Substitution: Ammonia or primary amines in the presence of a base.

    Cyclization: Polyphosphoric acid or other strong acids.

Major Products Formed

    Reduction: 2-(3-aminophenyl)-3H-imidazo[4,5-c]pyridine.

    Substitution: Various substituted imidazo[4,5-c]pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group plays a crucial role in its biological activity by participating in redox reactions and forming reactive intermediates that can inhibit enzyme function. The imidazo[4,5-c]pyridine core provides structural stability and facilitates binding to target proteins .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: Known for its antiviral and antibacterial activities.

    Imidazo[1,5-a]pyridine: Exhibits anti-inflammatory and antipsychotic properties.

    Imidazo[4,5-b]pyridine: Used in the development of sedative and hypnotic drugs.

Uniqueness

2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group enhances its reactivity and potential for forming various derivatives with diverse pharmacological activities .

Properties

CAS No.

89075-46-7

Molecular Formula

C12H8N4O2

Molecular Weight

240.22 g/mol

IUPAC Name

2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine

InChI

InChI=1S/C12H8N4O2/c17-16(18)9-3-1-2-8(6-9)12-14-10-4-5-13-7-11(10)15-12/h1-7H,(H,14,15)

InChI Key

GYZSMDFIKSQQNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC3=C(N2)C=NC=C3

Origin of Product

United States

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